molecular formula C21H19N3O3 B4372446 N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Cat. No.: B4372446
M. Wt: 361.4 g/mol
InChI Key: LFZXJXCGVPMRMF-UHFFFAOYSA-N
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Description

N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound with a unique structure that combines a benzamide core with a cyanomethylphenyl group and an isoxazolylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanomethylphenyl group: This can be achieved through a nucleophilic substitution reaction where a cyanomethyl group is introduced to a phenyl ring.

    Synthesis of the isoxazolylmethoxy group: This involves the formation of the isoxazole ring, which can be synthesized through a cyclization reaction of appropriate precursors.

    Coupling of the two groups: The final step involves coupling the cyanomethylphenyl group with the isoxazolylmethoxy group through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s functional groups, such as reducing the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a candidate for drug development.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which N1-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N1-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-14-19(15(2)27-24-14)13-26-20-6-4-3-5-18(20)21(25)23-17-9-7-16(8-10-17)11-12-22/h3-10H,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZXJXCGVPMRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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N~1~-[4-(CYANOMETHYL)PHENYL]-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

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